molecular formula C24H34Cl2N2O2 B000613 Eprazinone dihydrochloride CAS No. 10402-53-6

Eprazinone dihydrochloride

Cat. No. B000613
CAS RN: 10402-53-6
M. Wt: 417 g/mol
InChI Key: BPMQVOKMMQFZGV-UHFFFAOYSA-N
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Description

Eprazinone dihydrochloride is a chemical compound extensively studied for its chemical and physical properties. It has been analyzed through various scientific methods to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of Eprazinone dihydrochloride involves complex chemical processes. Although specific synthesis processes are not detailed in the available literature, compounds similar to Eprazinone, such as dihydrooxepine-containing epidithiodiketopiperazine and pyrazines, are synthesized through intricate steps including cycloaddition reactions, cycloisomerization, and sulfenylation (Codelli, Puchlopek, & Reisman, 2012).

Molecular Structure Analysis

The molecular structure of Eprazinone dihydrochloride has been determined through crystallography. It features a monoclinic space group with specific unit cell dimensions and assumes an extended conformation. The piperazine ring, a component of Eprazinone, exhibits a chair conformation, indicating the molecule's complex spatial arrangement (Kim, Song, Yun, & Shin, 1991).

Chemical Reactions and Properties

Eprazinone dihydrochloride undergoes various chemical reactions, leading to the formation of different metabolites through processes such as hydrolysis and dealkylation. These reactions highlight its reactivity and the pathways through which it can be transformed within biological systems or chemical processes (Toffel-Nadolny & Gielsdorf, 1981).

Physical Properties Analysis

The physical properties of Eprazinone dihydrochloride, such as solubility and stability, are critical for its application in various fields. While specific physical properties are not detailed in the available research, studies on related compounds provide insights into how structural variations influence physical characteristics like solubility, thermal stability, and mesomorphic properties (Jaung & Kim, 2000).

Chemical Properties Analysis

The chemical properties of Eprazinone dihydrochloride, including its reactivity with other compounds and its degradation pathways, have been explored. Research indicates that Eprazinone dihydrochloride interacts with various agents, leading to the formation of degradation products. These interactions and the resultant products are crucial for understanding the compound's behavior in different environments (Hiskia et al., 2001).

Scientific Research Applications

  • Aquatic Toxicity Tests : Eprazinone dihydrochloride was used in developing aquatic toxicity tests for the Risk Evaluation Scheme for Substances Notification, assessing its impact on freshwater ecosystems (Girling et al., 2000).

  • Neuroprotective Effects : As a calcium antagonist, eprazinone dihydrochloride exhibits protective effects against cerebral ischaemia and stroke in animal models (Shinyama et al., 1997).

  • Respiratory Applications : It has shown secretolytic, bronchial spasmodic properties, antitussive action, and pain relief in the bronchial system. Notably, it was effective without significant side effects in these applications (Spitzer, 1980).

  • Adverse Reactions : There are reports of eprazinone dihydrochloride causing drug eruptions with subcorneal pustulation, indicating a need for caution in its clinical use (Faber et al., 1984).

  • Fixed Drug Eruptions : It can also cause non-pigmented fixed drug eruptions in patients, particularly those with upper respiratory tract infections (Tanabe et al., 2005).

  • Bronchial Hypersecretion : Eprazinone (Mucitux) might modify the fibrillar structure of bronchial mucus, which could be beneficial in treating bronchial hypersecretion (Degand et al., 1976).

  • Pulmonary Function Improvement : It has been found to improve pulmonary function and arterial pO2 in patients with chronic bronchitis, influencing lung lavage lipid levels and ion transport (Thrall et al., 1992).

  • Treatment for Bronchitis in Children : Demonstrating excellent mucolytic activity, eprazinone dihydrochloride is an efficient remedy for both chronic and acute bronchitis in children (Rudkowski & Latoś, 1980).

  • Metabolism in Humans : It is metabolized in humans through hydrolysis and cleavage, leading to various metabolites (Toffel-Nadolny & Gielsdorf, 1981).

  • Crystal Structure Analysis : The crystal structure of eprazinone dihydrochloride reveals an extended conformation and is hydrogen bonded to the two piperazine nitrogen atoms (Kim et al., 1991).

Safety And Hazards

Adverse effects of Eprazinone dihydrochloride include headache, somnolence, vertigo, heartburn, and nausea . It is important not to arbitrarily take the drug, stop, or change the dose of the drug without the permission of a doctor .

Future Directions

While Eprazinone dihydrochloride has shown promise in treating conditions such as acute and chronic bronchitis, cough, rhinitis, and asthma , more research is needed to fully understand its potential applications and long-term effects.

properties

IUPAC Name

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2.2ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;;/h4-13,20,23H,3,14-19H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQVOKMMQFZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046631
Record name Eprazinone dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eprazinone dihydrochloride

CAS RN

10402-53-6
Record name Eprazinone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprazinone dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(β-ethoxyphenethyl)-1-piperazinyl]-2-methylpropiophenone dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRAZINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394X1L8I9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
W Spitzer - Fortschritte der Medizin, 1980 - europepmc.org
The excellent properties of the new substance eprazinone-dihydrochloride (Eftapan) was demonstrated in a double-blind trial. This agent showed marked secretolytic and bronchial …
Number of citations: 5 europepmc.org
E Kim, H Song, CS Yun, HS Shin - Bulletin of the Korean Chemical …, 1991 - koreascience.kr
The crystal structure of eprazinone dihydrochloride, $ C_ {24} H_ {32} N_2O_2 $${\cdot} $ 2HCl, has been determined from 2102 independent reflections collected on an automated …
Number of citations: 0 koreascience.kr
K Taoya - Rinsho Hoshasen;(Japan), 1977 - osti.gov
… At the same time as manifestation of symptoms, 120 mg/day of Eprazinone Dihydrochloride was administered. In 8 cases, other drugs were added to, or irradiation schedule was …
Number of citations: 2 www.osti.gov
Z Vejdělek, M Protiva - Collection of Czechoslovak chemical …, 1983 - cccc.uochb.cas.cz
… Eprazinone dihydrochloride (1-2 HCI), which was used as a standard, showed on oral administration an acute toxicity in mice expressed by the dose LD50 = 450 mg/kg. Subtoxic doses …
Number of citations: 1 cccc.uochb.cas.cz
RS Thrall, MM Cloutier, L Guernsey… - Experimental lung …, 1992 - Taylor & Francis
Eprazinone therapy improves pulmonary function and arterial pO 2 in patients with chronic bronchitis; however, the mechanism of action is unknown. The purpose of this study was to …
Number of citations: 5 www.tandfonline.com
EC Signoretti, CD Sena, A Dell'Utri… - Drug Development and …, 1988 - Taylor & Francis
… and methods The following substances ware used: clenbuterol hydrocloride, ambroxol hydrochloride, bromhexine hydrochloride, tiopronin, carbocysteine, eprazinone dihydrochloride …
Number of citations: 11 www.tandfonline.com
T Ben Houmich, B Admou - International journal of …, 2021 - journals.sagepub.com
Celiac disease (CD) is characterized by clinical polymorphism, with classic, asymptomatic or oligosymptomatic, and extra-intestinal forms, which may lead to diagnostic delay and …
Number of citations: 19 journals.sagepub.com
SG Joshi - lib.unipune.ac.in
… Intermediate 5 under Mannich reaction condition with propiophenone and paraformaldehyde in presence of hydrochloric acid afforded eprazinone dihydrochloride (scheme-4). …
Number of citations: 2 lib.unipune.ac.in
DI FFEREÀ, T SCAi, N CALORIMETRY… - researchgate.net
… ne Ehod s The folloving substances were used: clenbuterol hydroclorlde, ambroxol hydrochloride, brornhexlne hydrochlorlde, tlopronln, carboc_"-stelne, eprazinone dihydrochloride …
Number of citations: 0 www.researchgate.net
K Ganguli, A Mandal, S Kundu - ACS Catalysis, 2022 - ACS Publications
Tandem transformation of α,β-unsaturated ketones to α-methylated ketones by utilizing methanol as both the hydrogen and C1 sources is reported in the presence of a phosphine-free …
Number of citations: 10 pubs.acs.org

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